molecular formula C16H26N2O3S B2817019 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide CAS No. 953258-71-4

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2817019
CAS No.: 953258-71-4
M. Wt: 326.46
InChI Key: LACNAXLYQQJDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide” is a chemical compound. It is a derivative of piperidine, which is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Sulfonamide derivatives, including compounds similar to "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide," have been synthesized and characterized for various applications. Research led by Kyosuke Kaneda (2020) outlines the development of novel cyclic compounds containing aminobenzenesulfonamide. This work includes the synthesis of unique polyheterocyclic compounds and multifunctional cycloalkyne agents, demonstrating the potential of sulfonamide derivatives in the discovery of new pharmaceuticals and functional molecules (Kaneda, 2020).

Applications in Medicinal Chemistry

Sulfonamide derivatives have found applications in medicinal chemistry, evidenced by research on various sulfonamide-based compounds. A comprehensive review by He Shichao et al. (2016) discusses the development and medicinal applications of sulfonamide derivatives, including their roles as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and their use in treating neurological diseases (He Shichao et al., 2016).

Potential for Drug Discovery

The versatility of sulfonamide derivatives in drug discovery is highlighted by their inclusion in the synthesis of ligands for dopamine D2-like receptors. Research by Sikazwe et al. (2009) reviews the role of common pharmacophoric groups, including arylcycloalkylamines (phenyl piperidines and piperazines), in the potency and selectivity of binding affinity at D2-like receptors, indicating the significance of sulfonamide derivatives in developing antipsychotic agents (Sikazwe et al., 2009).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological and chemical properties of the compound and its targets.

Biochemical Pathways

It’s known that piperidine derivatives can be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The downstream effects of these reactions would depend on the specific context and environment in which they occur.

Pharmacokinetics

The compound has a molecular weight of 26338 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that piperidine derivatives have a wide range of pharmacological activities . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-14-3-5-16(6-4-14)22(19,20)17-13-15-7-9-18(10-8-15)11-12-21-2/h3-6,15,17H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACNAXLYQQJDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.